Product packaging for 6-Bromo-2-fluoro-3-isopropoxyphenol(Cat. No.:CAS No. 2413441-32-2)

6-Bromo-2-fluoro-3-isopropoxyphenol

Cat. No.: B6292852
CAS No.: 2413441-32-2
M. Wt: 249.08 g/mol
InChI Key: JRZABWUPROZZPJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2) is a bromo- and fluoro-substituted phenol compound offered with a guaranteed purity of 98% . This chemical is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in quantities ranging from 250mg to 25g, with pricing structured accordingly . For stable shelf-life, it is recommended to store the material at 2-8°C . Handling should be conducted with appropriate safety measures. The compound may be harmful if swallowed and can cause skin and serious eye irritation . Always use personal protective equipment and work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrFO2 B6292852 6-Bromo-2-fluoro-3-isopropoxyphenol CAS No. 2413441-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoro-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZABWUPROZZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways

De Novo Synthetic Strategies for 6-Bromo-2-fluoro-3-isopropoxyphenol

The creation of this compound from basic starting materials necessitates a carefully planned multi-step synthesis. The key is to introduce the bromine, fluorine, and isopropoxy substituents onto a phenol (B47542) core in a controlled manner.

Regioselective Bromination and Fluorination Approaches

The introduction of halogen atoms at specific positions on the phenol ring is a critical step. The hydroxyl group of phenol is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. byjus.combdu.ac.inyoutube.com This inherent directing effect must be managed to achieve the desired 2-fluoro and 6-bromo substitution pattern.

A plausible strategy would involve starting with a precursor that already contains some of the required functionality in the correct positions or can direct the incoming groups accordingly. For instance, starting with 2-fluoro-3-isopropoxyphenol, a regioselective bromination at the 6-position would be the final step. The strong activating and ortho-directing effect of the hydroxyl group, combined with the ortho-directing effect of the isopropoxy group, would favor substitution at the 2 and 6 positions. The fluorine at position 2 would sterically hinder substitution at that position to some extent, potentially favoring the desired 6-bromo isomer. To achieve monobromination and prevent polysubstitution, mild brominating agents and non-polar solvents at low temperatures would be necessary. byjus.commlsu.ac.in

Alternatively, a precursor like 2-bromo-6-fluorophenol (B1273061) could be synthesized first, followed by isopropoxylation. The synthesis of 2-bromo-6-fluorobenzoic acid has been reported, which could potentially be converted to the corresponding phenol. google.comgoogle.com

Table 1: Potential Precursors for Regioselective Halogenation

Precursor CompoundSubsequent ReactionKey Challenge
2-Fluoro-3-isopropoxyphenolRegioselective brominationControlling regioselectivity to favor the 6-position over other activated sites.
2-Bromo-6-fluorophenolIsopropoxylationAchieving selective isopropoxylation at the 3-position.
2-Bromo-6-fluorobenzoic acidConversion to phenol, then isopropoxylationMulti-step process with potential for side reactions. google.comgoogle.com

Isopropoxylation Strategies and Optimization

The introduction of the isopropoxy group can be achieved through Williamson ether synthesis, where a phenoxide is reacted with an isopropyl halide. In the context of synthesizing this compound, this would likely involve the isopropoxylation of a pre-functionalized phenol. For example, starting with 6-bromo-2-fluoro-3-hydroxyphenol, treatment with a base to form the phenoxide followed by reaction with 2-bromopropane (B125204) or 2-iodopropane (B156323) would yield the target molecule.

Optimization of this step would involve the careful selection of the base, solvent, and reaction temperature to maximize the yield and minimize potential side reactions, such as elimination of the alkyl halide or O- vs. C-alkylation. Phase-transfer catalysts could also be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase.

Multi-Component and Tandem Reaction Sequences

Modern synthetic chemistry increasingly focuses on tandem or cascade reactions to improve efficiency by combining multiple transformations in a single pot. acs.orgnih.gov While no specific tandem reaction for the synthesis of this compound has been reported, one could envision a sequence starting from a simpler, appropriately substituted benzene (B151609) derivative.

For example, a tandem process might involve the oxidation of a phenol to a cyclohexadienone, followed by an intramolecular Michael addition. acs.org However, the specific substitution pattern of the target molecule makes a straightforward tandem approach challenging. A more likely scenario involves a streamlined multi-step synthesis where intermediates are not isolated, reducing waste and saving time.

Stereoselective Synthetic Routes and Control

For this compound, there are no stereogenic centers in the molecule itself. However, if the synthesis were to proceed through intermediates with stereocenters, or if the target molecule were to be used as a precursor for a chiral molecule, stereoselective synthesis would become important. Atropisomers, which are stereoisomers arising from restricted rotation about a single bond, are a possibility in highly substituted biaryl systems, but this is not directly applicable here. qub.ac.uknih.govqub.ac.ukacs.orgchinesechemsoc.org

Industrial Production Methodologies for Research Scale

For the production of this compound on a research scale (grams to kilograms), the chosen synthetic route would need to be robust, scalable, and utilize readily available and cost-effective starting materials. The synthesis of related compounds like 2-bromo-6-fluorobenzoic acid has been described in patents, suggesting potential industrial interest in this substitution pattern. google.comgoogle.com

A likely research-scale production would follow a linear sequence of reactions with purification of key intermediates. Process optimization would focus on maximizing yields, ensuring high purity of the final product, and minimizing the use of hazardous reagents and solvents. The development of a scalable process would likely involve a detailed study of reaction parameters at each step, as outlined in the sections above.

Mechanistic Investigations of Synthetic Transformations

The mechanisms of the key synthetic transformations are rooted in fundamental principles of organic chemistry.

The regioselective bromination would proceed via an electrophilic aromatic substitution mechanism. The phenol's hydroxyl group strongly activates the ring towards electrophiles, with the electron density being highest at the ortho and para positions. byjus.combdu.ac.inyoutube.com The incoming electrophile (Br+) would attack the electron-rich ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton would restore aromaticity and yield the brominated phenol. The regioselectivity is governed by the combined directing effects of the existing substituents (fluoro, isopropoxy, and hydroxyl groups).

The isopropoxylation via Williamson ether synthesis is a classic SN2 reaction. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.

Understanding these mechanisms is crucial for optimizing reaction conditions. For instance, in the bromination step, controlling the concentration of the electrophile and the reaction temperature can help prevent over-bromination. In the isopropoxylation step, the choice of a polar aprotic solvent can enhance the rate of the SN2 reaction.

Table 2: Summary of Key Synthetic Reactions and Mechanisms

ReactionTypeKey Mechanistic Feature
Regioselective BrominationElectrophilic Aromatic SubstitutionFormation of a resonance-stabilized sigma complex.
IsopropoxylationWilliamson Ether Synthesis (SN2)Nucleophilic attack of a phenoxide on an alkyl halide.

Elucidation of Reaction Intermediates and Transition States

A plausible synthetic route would start from a more readily available precursor, such as 2-fluoro-3-isopropoxyphenol, which would then undergo electrophilic bromination. In this key step, the phenol acts as a nucleophile, attacking an electrophilic bromine source. The reaction proceeds through a high-energy intermediate known as a sigma complex or arenium ion .

In this intermediate, the aromaticity of the phenol ring is temporarily broken. The positive charge is delocalized across the ring through resonance, with several contributing structures. The stability of this arenium ion is a critical factor in determining the reaction rate and the regioselectivity of the bromination. The presence of the activating hydroxyl and isopropoxy groups and the deactivating but ortho, para-directing fluorine atom will influence the stability of the arenium ion and the position of bromine substitution.

The transition state leading to the arenium ion is the highest energy point on the reaction coordinate for this step. Its structure involves the partial formation of the new carbon-bromine bond and the partial breaking of the aromatic pi-system. Computational chemistry methods are often employed to model these transition states and to gain a deeper understanding of the reaction dynamics.

Kinetic and Thermodynamic Parameters of Key Synthetic Steps

The kinetic and thermodynamic parameters for the synthesis of this compound would provide invaluable information for process optimization. While specific experimental data for this compound is not published, general principles of physical organic chemistry can be applied.

The key synthetic steps, such as the etherification to introduce the isopropoxy group and the subsequent bromination, are governed by their respective activation energies (Ea) and changes in Gibbs free energy (ΔG).

Synthetic Step General Kinetic Parameters General Thermodynamic Parameters
Isopropylation of a dihydric phenol The rate is dependent on the nucleophilicity of the phenoxide ion, the concentration of the alkylating agent (e.g., 2-bromopropane), and the temperature. The use of a polar aprotic solvent can accelerate the reaction by solvating the cation and leaving the "naked" anion as a potent nucleophile.The reaction is typically thermodynamically favorable (exergonic, negative ΔG) due to the formation of a stable ether linkage.
Electrophilic Bromination The reaction rate is influenced by the nature of the brominating agent, the solvent polarity, and the presence of a catalyst. The activation energy will be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.The bromination of activated aromatic rings like phenols is generally an exothermic process (negative ΔH) and proceeds with a decrease in Gibbs free energy, making it a spontaneous reaction under appropriate conditions.

Influence of Catalysis and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent is paramount in directing the outcome of the synthesis of this compound, influencing both the reaction rate and the regioselectivity.

Catalysis:

Electrophilic Bromination: While the hydroxyl group strongly activates the ring towards electrophilic substitution, a catalyst may still be employed to enhance the electrophilicity of the bromine source. For instance, a Lewis acid like iron(III) bromide (FeBr₃) can polarize the Br-Br bond in molecular bromine (Br₂), making it a more potent electrophile. However, due to the high reactivity of phenols, milder conditions, such as using N-bromosuccinimide (NBS) as the bromine source, may be preferred to avoid over-bromination or side reactions.

Nucleophilic Aromatic Substitution (for precursor synthesis): In the synthesis of precursors, such as the introduction of the isopropoxy group via nucleophilic aromatic substitution on a dihalofluorobenzene derivative, the use of a copper or palladium catalyst can be crucial. These transition metal catalysts facilitate the formation of the C-O bond, often through a reductive elimination step from an organometallic intermediate.

Solvent Effects:

The solvent plays a multifaceted role in the synthesis.

Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate both the electrophile and the nucleophile, potentially slowing down reactions where the reactants need to come together. However, in electrophilic aromatic substitution, they can help to stabilize the charged arenium ion intermediate.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are effective at solvating cations but leave anions relatively "naked" and more nucleophilic. This can be advantageous in nucleophilic substitution reactions. For electrophilic bromination, a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride is often used to avoid reaction with the solvent.

Electrophilic Aromatic Substitution Mechanisms

The introduction of the bromine atom onto the 2-fluoro-3-isopropoxyphenol ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. vanderbilt.edu The general mechanism for EAS involves two main steps:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (e.g., Br⁺ or a polarized bromine species). This step is typically the rate-determining step and leads to the formation of the resonance-stabilized arenium ion.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the bromination is directed by the existing substituents on the ring. The hydroxyl (-OH) and isopropoxy (-O-iPr) groups are strong activating groups and are ortho, para-directing. The fluorine (-F) atom is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho, para-directing due to its ability to donate a lone pair of electrons through resonance. The final position of the incoming bromine atom will be determined by the interplay of these electronic effects and steric hindrance.

Nucleophilic Aromatic Substitution Pathways

While the synthesis of the final product involves electrophilic substitution, the synthesis of its precursors might involve nucleophilic aromatic substitution (SNAᵣ). ub.edu For instance, if one were to synthesize 2-fluoro-3-isopropoxyphenol from a difluoro- or chlorofluoro- precursor, the reaction would proceed via an SNAᵣ mechanism. ub.edu

There are two primary mechanisms for SNAᵣ:

Addition-Elimination Mechanism: This is the more common pathway and requires the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . cymitquimica.com In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. ub.educymitquimica.com The rate of this reaction is highly dependent on the nature of the nucleophile, the leaving group, and the electron-withdrawing ability of the substituents on the ring. ub.edu

Elimination-Addition (Benzyne) Mechanism: This mechanism occurs in the absence of strong EWGs and typically requires a very strong base. The base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, which is then eliminated to form a highly reactive benzyne intermediate. cymitquimica.com The nucleophile then adds to the benzyne, followed by protonation, to give the final product. cymitquimica.com This mechanism can lead to a mixture of regioisomers.

Derivatization and Functionalization for Research Applications

The strategic placement of functional groups on the this compound scaffold allows for a wide range of derivatization and functionalization reactions, making it a valuable intermediate in the synthesis of more complex molecules for various research applications.

Selective Functional Group Interconversions and Modifications

The different functional groups on the molecule can be selectively modified to introduce new functionalities.

Functional Group Potential Interconversions and Modifications
Phenolic Hydroxyl (-OH) - Etherification: Reaction with alkyl halides or tosylates to form ethers. - Esterification: Reaction with acyl chlorides or anhydrides to form esters. - O-Arylation: Ullmann or Buchwald-Hartwig coupling to form diaryl ethers.
Bromo (-Br) - Cross-Coupling Reactions: Suzuki, Stille, Heck, Sonogashira, or Negishi coupling to form new carbon-carbon or carbon-heteroatom bonds. The bromine atom can be replaced with alkyl, aryl, vinyl, or alkynyl groups. - Lithiation: Reaction with an organolithium reagent (e.g., n-BuLi) to form an aryllithium species, which can then be quenched with various electrophiles. - Cyanation: Reaction with a cyanide source (e.g., CuCN) to introduce a nitrile group.
Fluoro (-F) The C-F bond is generally very strong and less prone to substitution. However, under specific conditions, it can be a site for nucleophilic aromatic substitution, particularly if activated by other electron-withdrawing groups.
Isopropoxy (-O-iPr) This ether linkage is generally stable. Cleavage would require harsh conditions, such as treatment with a strong acid like HBr or BBr₃.

These selective transformations allow chemists to build molecular complexity and tailor the properties of the final compound for specific biological or material science applications. The ability to perform these reactions with high chemo- and regioselectivity is a key aspect of modern organic synthesis. ub.edu

Synthesis of Labeled Analogues for Mechanistic Probes

The synthesis of isotopically labeled versions of this compound is fundamental for in-depth mechanistic studies, including metabolism and target engagement assays. Depending on the specific research question, various isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) can be incorporated into the molecular structure.

Deuterium Labeling: The introduction of deuterium can be a powerful tool for studying metabolic pathways, as the C-D bond is stronger than the C-H bond, often leading to a kinetic isotope effect that can slow down metabolism at a specific site. A common method for deuterating aromatic compounds is through hydrogen-deuterium (H-D) exchange reactions. tn-sanso.co.jpgoogle.comcdnsciencepub.comuwaterloo.ca This can be achieved by treating the parent compound or a suitable precursor with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst like platinum or under acidic conditions. tn-sanso.co.jpgoogle.comcdnsciencepub.com For this compound, specific deuteration of the aromatic ring could be explored using such exchange methods.

Carbon-13 Labeling: Carbon-13 is a stable isotope that is invaluable for nuclear magnetic resonance (NMR) studies and as a tracer in metabolic research. A recently developed method for the site-specific incorporation of a ¹³C label into the ipso-carbon of phenols involves a formal [5+1] cyclization. chemrxiv.orgacs.orguchicago.edu This strategy utilizes a 1,5-dibromo-1,4-pentadiene precursor that reacts with a ¹³C-labeled carbonate ester to form the phenolic ring. chemrxiv.orgacs.orguchicago.edu This approach could potentially be adapted to synthesize [1-¹³C]-6-Bromo-2-fluoro-3-isopropoxyphenol, providing a powerful tool for mechanistic investigations.

Fluorine-18 Labeling: For in vivo imaging studies using Positron Emission Tomography (PET), the incorporation of the positron-emitting radionuclide ¹⁸F is required. springernature.comnih.govgoogle.com The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic substitution with [¹⁸F]fluoride on an activated aromatic ring. springernature.com Alternatively, prosthetic groups, such as silicon-fluoride acceptors (SiFA), can be attached to the molecule to facilitate a more straightforward one-step radiolabeling procedure under mild conditions. youtube.com The development of an ¹⁸F-labeled version of this compound would enable non-invasive studies of its distribution and target interaction in living organisms.

A summary of potential isotopic labeling strategies is presented in Table 1.

Table 1: Potential Isotopic Labeling Strategies for this compound

Isotope Labeling Method Potential Application
Deuterium (²H) H-D exchange with D₂O and catalyst Metabolic stability studies
Carbon-13 (¹³C) [5+1] cyclization with ¹³C-carbonate NMR-based mechanistic studies

Development of Scaffold Derivatives for Structure-Activity Exploration

The systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and to optimize the compound's biological activity, selectivity, and pharmacokinetic properties. This involves the synthesis of a library of derivatives where specific parts of the molecule are altered.

Key regions for modification on the this compound scaffold include:

The Phenolic Hydroxyl Group: This group can be converted to various ethers, esters, or other functional groups to explore the impact of hydrogen bonding and steric bulk at this position.

The Isopropoxy Group: The size and nature of the alkoxy group at the 3-position can be varied (e.g., methoxy, ethoxy, cyclopropyloxy) to investigate the influence of this substituent on binding affinity and selectivity.

The Aromatic Ring: The bromine and fluorine atoms can be substituted with other halogens or small alkyl groups to modulate the electronic properties and lipophilicity of the aromatic ring. For instance, studies on other halogenated aromatic compounds have shown that the introduction of different halogens can significantly impact cytotoxicity. nih.gov

An example of a hypothetical SAR study could involve the synthesis of a series of derivatives with modifications at the 3-position alkoxy group and the 6-position bromo substituent. The biological activity of these derivatives would then be evaluated in a relevant assay.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

Compound R¹ (at position 3) R² (at position 6) Biological Activity (IC₅₀, µM)
Parent Compound Isopropoxy Bromo Value
Derivative 1 Methoxy Bromo Value
Derivative 2 Ethoxy Bromo Value
Derivative 3 Cyclopropyloxy Bromo Value
Derivative 4 Isopropoxy Chloro Value
Derivative 5 Isopropoxy Iodo Value

| Derivative 6 | Isopropoxy | Methyl | Value |

The data from such studies would provide valuable insights into the structural requirements for optimal activity. For example, if derivatives with smaller alkoxy groups at the 3-position show increased potency, it would suggest that a smaller substituent is preferred in the binding pocket. Similarly, if replacing the bromine atom with a different halogen or an alkyl group leads to a significant change in activity, it would highlight the importance of the electronic and steric properties at this position for target interaction. The findings from such SAR studies are crucial for the rational design of more potent and selective analogues. nih.gov

In-Depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation into the scientific literature and chemical databases for detailed analytical and spectroscopic data on the compound this compound has found no specific research detailing its comprehensive characterization. Despite extensive searches for advanced spectroscopic analyses, including multi-dimensional Nuclear Magnetic Resonance (NMR) and sophisticated mass spectrometry techniques, no dedicated studies appear to be publicly accessible.

The compound, identified by the CAS Number 1783855-79-7, is listed by several chemical suppliers, indicating its synthesis and commercial availability. However, the in-depth spectroscopic information required for a full structural elucidation and characterization as per advanced research standards is not provided in these commercial listings.

Consequently, a detailed discussion on the following analytical techniques for this compound, as outlined, cannot be provided at this time due to the absence of foundational data in the public domain:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy , including multi-dimensional approaches like COSY, HSQC, and HMBC.

Fluorine-19 NMR Chemical Shift Analysis .

Advanced Proton and Carbon NMR Assignments .

High-Resolution Mass Spectrometry (HRMS) for elemental composition.

Tandem Mass Spectrometry (MS/MS) for fragmentation pathway elucidation.

Without access to primary research data, any attempt to construct an article on these specific topics for this compound would be speculative and not based on verified scientific findings.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational analysis of 6-Bromo-2-fluoro-3-isopropoxyphenol. The complementary nature of these two techniques, where some molecular vibrations are more prominent in Raman and others in FT-IR, allows for a more complete structural elucidation. spectroscopyonline.com

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The hydroxyl (-OH) group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The presence of the isopropoxy group can be confirmed by C-H stretching vibrations of the methyl groups in the 2900-3000 cm⁻¹ range and the C-O-C stretching vibrations, which are expected in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are anticipated in the fingerprint region, with C-F stretches typically appearing between 1400 and 1000 cm⁻¹ and C-Br stretches at lower wavenumbers, generally in the 600-500 cm⁻¹ range. nih.govnih.gov

The Raman spectrum of this compound would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene (B151609) ring, often referred to as the "ring breathing" mode, would be a prominent feature. The C-Br and C-F bonds, due to their polarizability, are also expected to show characteristic Raman signals. nih.govresearchgate.net The combination of FT-IR and Raman data allows for a detailed assignment of the vibrational modes, which can be further supported by theoretical calculations using methods like Density Functional Theory (DFT) to predict the vibrational frequencies and intensities. nih.govnih.gov

Table 1: Predicted FT-IR and Raman Bands for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Phenolic -OH 3200-3600 (broad) Weak O-H Stretch
Aromatic C-H 3000-3100 Strong C-H Stretch
Isopropoxy C-H 2900-3000 Medium C-H Stretch
Aromatic C=C 1450-1600 Strong C=C Stretch
Isopropoxy C-O-C 1260-1000 Medium C-O-C Stretch
C-F 1400-1000 Medium C-F Stretch
C-Br 600-500 Strong C-Br Stretch

Chromatographic Method Development for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach. rsc.orgepa.govhelixchrom.com

A typical HPLC method would utilize a C18 or a phenyl-hexyl column to provide sufficient hydrophobic interaction with the analyte. chromforum.org The mobile phase would likely consist of a mixture of an aqueous component (water with a small amount of acid like trifluoroacetic acid or formic acid to ensure good peak shape for the phenolic group) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from impurities with different polarities. rsc.org Detection is commonly achieved using a UV detector, set at a wavelength where the phenol (B47542) exhibits strong absorbance, likely around 270-280 nm. rsc.orgepa.gov

Table 2: Exemplary HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has limited volatility due to the polar phenolic group, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be achieved through derivatization. nih.gov This process involves converting the polar -OH group into a less polar, more volatile ether or ester. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the phenol to its trimethylsilyl (B98337) (TMS) ether. nih.gov

The derivatized sample can then be injected into a GC equipped with a non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms. nih.govmdpi.com The temperature program would start at a lower temperature to separate volatile impurities and then ramp up to elute the derivatized target compound. The mass spectrometer detector provides both quantification and structural information, with the fragmentation pattern of the derivatized compound being a key identifier. researchgate.netoup.com

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatization Agent BSTFA with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Enantiomeric Purity Assessment Techniques

If this compound were synthesized in a chiral form, or if it were part of a synthetic route involving chiral intermediates, the assessment of its enantiomeric purity would be crucial. This is typically achieved using chiral chromatography, either by HPLC or GC. libretexts.orgnih.gov

Chiral HPLC is a powerful method for separating enantiomers. nih.govntu.edu.sg This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including phenols. nih.gov The mobile phase is typically a mixture of hexane (B92381) and an alcohol like isopropanol.

Alternatively, chiral GC can be employed, often after derivatization of the analyte to increase its volatility. nih.gov Cyclodextrin-based chiral capillary columns are commonly used for the separation of enantiomers of various functionalized compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

The crystal structure would reveal the planarity of the benzene ring and the orientation of the substituents. For instance, the crystal structure of the related compound 2-bromo-6-chlorophenol (B1265517) has been determined, showing an orthorhombic crystal system. nih.gov For this compound, the analysis would also detail intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and halogen bonding involving the bromine atom, which dictate the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. youtube.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. For 6-Bromo-2-fluoro-3-isopropoxyphenol, these computational approaches are instrumental in understanding its electronic architecture and predicting its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT calculations are a cornerstone for examining the molecular orbitals of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted phenols, the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the interplay between the electron-withdrawing bromo and fluoro groups and the electron-donating isopropoxy and hydroxyl groups dictates the electronic landscape.

Prediction of Spectroscopic Parameters and Chemical Shifts

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT methods can be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These calculations can provide a theoretical spectrum that aids in the assignment of experimental peaks. Similarly, theoretical vibrational frequency calculations can predict the positions of IR absorption bands, corresponding to specific molecular vibrations. Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions and predicting the UV-Vis absorption spectrum.

Aromaticity and Electronic Delocalization Studies

The aromaticity of the benzene (B151609) ring in this compound and the extent of electronic delocalization can be quantitatively assessed using computational methods. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals.

Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are commonly calculated to quantify the degree of aromaticity. The HOMA index is based on the analysis of bond lengths, where a value closer to 1 indicates a higher degree of aromaticity. NICS calculations, on the other hand, probe the magnetic shielding at the center of the ring, with negative values typically indicating aromatic character. These studies reveal how the substituents modulate the electron density and the aromatic character of the phenyl ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological targets.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment. MD simulations can be performed in the presence of explicit solvent molecules to study how the solvent affects the conformational preferences of this compound. The orientation of the isopropoxy and hydroxyl groups, in particular, can be sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations in a given solvent and to understand the nature of the solute-solvent interactions. This is crucial for understanding the behavior of the molecule in solution, which is relevant for many of its potential applications.

Ligand-Target Interaction Dynamics (In Silico)

In the context of drug discovery and design, understanding how a small molecule like this compound interacts with a biological target is of paramount importance. In silico methods, such as molecular docking and MD simulations, are employed to predict the binding mode and affinity of the ligand to a protein's active site.

Molecular docking studies can provide initial predictions of the binding pose, highlighting key interactions such as hydrogen bonds, halogen bonds, and hydrophobic contacts. Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding mode and to explore the dynamics of the interaction over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed picture of the recognition process at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jst.go.jp For substituted phenols, such as this compound, QSAR models can be developed to predict their toxicological or pharmacological effects based on their structural features. jst.go.jp

Descriptor Generation and Selection

The foundation of a robust QSAR model lies in the generation and selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be calculated using various software packages. researchgate.net These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule. An example is the first-order connectivity index (¹χp), which reflects the degree of branching. jst.go.jp

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the lowest unoccupied molecular orbital (E LUMO ), which relates to electrophilicity, and the heat of formation (HOF), indicating conformational stability. jst.go.jpresearchgate.net Quantum Topological Molecular Similarity (QTMS) descriptors can also be employed. nih.gov

Physicochemical descriptors: These represent the physical and chemical properties of the compound, such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and the acid dissociation constant (pKa). jst.go.jp

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Techniques like stepwise regression analysis can be used to identify the descriptors that contribute most significantly to the predicted activity. jst.go.jp

Table 1: Illustrative Molecular Descriptors for this compound

Descriptor ClassDescriptor NameDescription
TopologicalFirst-order connectivity index (¹χp)Describes molecular branching and size. jst.go.jp
Quantum-ChemicalEnergy of the Lowest Unoccupied Molecular Orbital (E LUMO )Relates to the molecule's ability to accept electrons. jst.go.jpresearchgate.net
Quantum-ChemicalHeat of Formation (HOF)Indicates the stability of the molecule's conformation. jst.go.jp
PhysicochemicallogP (Hydrophobicity)Measures the compound's partitioning between an oily and an aqueous phase. jst.go.jp
PhysicochemicalpKa (Acid Dissociation Constant)Indicates the acidity of the phenolic hydroxyl group. jst.go.jp
PhysicochemicalMolar Refractivity (MR)Relates to the volume of the molecule and its polarizability. researchgate.net
PhysicochemicalTopological Polar Surface Area (TPSA)Represents the surface area of polar atoms, influencing membrane permeability. researchgate.net

This table is for illustrative purposes only. The actual values would need to be calculated using specialized software.

Statistical Validation of QSAR Models for Molecular Design

Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. researchgate.net Several statistical parameters are used for this purpose:

Correlation Coefficient (r or R²): This measures the goodness of fit of the model, indicating how well the model explains the variance in the observed data. jst.go.jpnih.gov

Cross-validated R² (q² or Q²): This is a measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method. jst.go.jpresearchgate.net A high q² value (e.g., > 0.5) is generally considered an indicator of a robust model. researchgate.net

Standard Deviation (s): This represents the standard error of the estimate, indicating the dispersion of the data points around the regression line. jst.go.jp

Fischer Statistic (F): This is a measure of the statistical significance of the model. jst.go.jp

External Validation: The most stringent test of a QSAR model's predictive capability involves using an external set of compounds that were not used in the model's development to assess its performance. researchgate.netnih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Correlation Coefficient)Measures the goodness of fit of the model. nih.gov> 0.6 nih.gov
q² (Cross-validated R²)Assesses the internal predictive ability of the model. researchgate.net> 0.5 researchgate.net
s (Standard Deviation)Indicates the standard error of the estimate. jst.go.jpAs low as possible
F (Fischer Statistic)Represents the statistical significance of the model. jst.go.jpHigh value
R² pred (for external validation)Measures the predictive power on an external dataset. nih.govClose to R²

The acceptable values are general guidelines and may vary depending on the specific application.

Molecular Docking and Virtual Screening for Theoretical Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets for a small molecule like this compound and in elucidating the nature of their interactions.

Binding Affinity Prediction Methodologies (In Silico)

In silico methods for predicting binding affinity are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.govacs.org These methods can range from rapid, less computationally intensive approaches to more accurate but slower techniques:

Scoring Functions: Most docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or an inhibition constant like Ki or IC50) between a ligand and a protein. These functions are typically empirical, knowledge-based, or force-field-based.

Machine Learning and Deep Learning Models: More recently, machine learning and deep learning algorithms, such as convolutional neural networks, have been developed to predict protein-ligand binding affinities with increasing accuracy. researchgate.net These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. researchgate.netnih.gov

Free Energy Perturbation (FEP): Physics-based methods like FEP can provide highly accurate predictions of binding affinities but are computationally very demanding. github.com

Table 3: Illustrative Predicted Binding Affinities for this compound against Hypothetical Protein Targets

Hypothetical Protein TargetPredicted Binding Affinity (ΔG, kcal/mol)Prediction Method
Kinase A-8.5Docking with Scoring Function
Protease B-7.2Machine Learning Model
Nuclear Receptor C-9.1Free Energy Perturbation (FEP)

This table is purely illustrative. The actual protein targets and binding affinities would need to be determined through specific molecular docking and simulation studies.

Identification of Putative Binding Sites and Interaction Modes

A primary outcome of molecular docking is the identification of the putative binding site of a ligand on its target protein. nih.gov The binding site is typically a pocket or groove on the protein surface. The analysis of the docked conformation of this compound within the binding site can reveal key molecular interactions that contribute to binding affinity and specificity. These interactions can include:

Hydrogen Bonds: The phenolic hydroxyl group and the fluorine atom of the compound can act as hydrogen bond donors or acceptors, respectively.

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Hydrophobic Interactions: The isopropoxy group and the aromatic ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking Interactions: The aromatic ring can engage in pi-stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

By understanding these interaction modes, medicinal chemists can rationally design modifications to the structure of this compound to improve its binding affinity and selectivity for a specific target. researchgate.net

Role As a Key Synthetic Intermediate and Chemical Biology Building Block

Precursor in the Synthesis of Complex Organic Molecules for Research

The strategic placement of reactive sites on the 6-Bromo-2-fluoro-3-isopropoxyphenol ring system makes it a valuable starting point for the assembly of more intricate molecular architectures. The interplay between the electron-donating hydroxyl and isopropoxy groups and the electron-withdrawing fluoro and bromo substituents allows for controlled and regioselective modifications.

Integration into Multi-Step Total Synthesis Pathways

While direct total syntheses employing this compound are not extensively documented in readily available literature, its structural motifs are present in precursors to complex molecules. The bromine atom is particularly significant as it serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov The conversion of the aryl bromide to an aryl boronic acid or its esters would create a building block, (6-hydroxy-5-fluoro-4-isopropoxyphenyl)boronic acid, ready for coupling with a variety of aryl or vinyl halides. nih.govresearchgate.net This strategy is a cornerstone of modern organic synthesis for constructing biaryl and other complex systems found in natural products and pharmaceuticals. chem-space.com

The phenolic hydroxyl and the isopropoxy ether groups can also direct ortho- and para-lithiation, providing another avenue for introducing new functional groups. ontosight.ai The acidity of the phenol (B47542) allows for its use as a nucleophile or for protection-deprotection strategies to be employed during a multi-step synthesis. researchgate.net

Table 1: Potential Synthetic Transformations of this compound for Total Synthesis

Functional GroupReaction TypePotential ProductApplication
BromoSuzuki-Miyaura CouplingBiaryl compoundsCore structures of natural products
BromoBuchwald-Hartwig AminationAryl aminesIntroduction of nitrogen-containing moieties
BromoSonogashira CouplingAryl alkynesBuilding blocks for further elaboration
HydroxylWilliamson Ether SynthesisDi-ethersModification of solubility and binding
HydroxylO-ArylationDiaryl ethersCommon motif in bioactive molecules

Formation of Macrocyclic and Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a site for coupling (the bromine atom), makes it a candidate for the synthesis of macrocycles and heterocycles. Macrocyclization reactions are crucial in the synthesis of many drugs and research compounds. nih.gov

For macrocycle formation, the phenol could act as a nucleophile in an intramolecular etherification reaction with a tethered electrophile, which could be introduced at the bromo position after a coupling reaction. Alternatively, after conversion to a boronic acid, an intramolecular Suzuki coupling with a suitably positioned halide could be envisioned to form a macrocyclic biaryl ether.

In heterocyclic synthesis, the phenol is a classic starting point for the synthesis of benzofurans. For example, reaction with a propargyl halide followed by thermal rearrangement could yield a substituted benzofuran. The fluorine atom would be expected to influence the regioselectivity of such cyclization reactions.

Stereoselective Construction of Chirality Centers

The existing substituents on the aromatic ring of this compound can influence the stereochemical outcome of reactions on adjacent, newly formed stereocenters. While the compound itself is achiral, its derivatives can be used in stereoselective synthesis. acs.orgyoutube.com For example, an aldol (B89426) reaction with an aldehyde derived from this phenol could proceed with facial selectivity due to the steric bulk of the isopropoxy group or through chelation control involving the phenolic oxygen.

Furthermore, the phenol could be used as a chiral auxiliary after resolution or asymmetric modification. Reactions involving ortho-esters and phenols have been shown to proceed with high stereoselectivity, offering a pathway to enantiomerically enriched products. nih.gov

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. The structural features of this compound make it an attractive scaffold for the development of such probes. mdpi.com

Development of Fluorescent Probes and Imaging Agents for Research

Fluorescent probes are designed to change their emission properties in response to a specific biological event or analyte. nih.gov The fluorinated phenol core of this compound could be incorporated into a larger fluorophore system. The electronic properties of the substituents would modulate the absorption and emission wavelengths of the resulting dye.

Table 2: Potential Applications of this compound Derivatives as Chemical Probes

Probe TypeDesign StrategyTarget Application
Fluorescent ProbeIncorporation into a fluorophore scaffoldImaging of specific enzymes or ions
Affinity LabelAttachment of a reactive group (e.g., via the phenol)Covalent modification of a target protein
Photoaffinity LabelIntroduction of a photoreactive group (e.g., azido)Identification of binding partners

Generation of Affinity Labels and Mechanistic Inhibitors for Target Identification

Affinity labels are molecules that contain a reactive group that can form a covalent bond with a biological target, allowing for its identification and characterization. The phenolic hydroxyl of this compound is a prime site for the attachment of electrophilic "warheads" such as chloroacetamides or acrylamides.

Photoaffinity labels, which become reactive upon irradiation with light, could also be synthesized from this scaffold. acs.org For example, the bromine could be replaced with an azido (B1232118) group via a nucleophilic aromatic substitution or a multi-step sequence. The resulting aryl azide (B81097) could then be used to covalently trap binding partners in a biological system upon photolysis.

As a mechanistic inhibitor, the phenol could mimic the hydroxyl group of tyrosine in enzyme active sites. The surrounding substituents would modulate the binding affinity and selectivity for a particular enzyme. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Application in Materials Science Research and Functional Polymer Synthesis

Fluorinated polymers are a significant class of materials known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. wikipedia.org Phenolic compounds can be used as monomers in the synthesis of certain types of polymers. While there is no direct report of this compound being used in polymer synthesis, its structure is relevant to the field of functional polymers. The fluorine and isopropoxy groups could impart desirable properties such as hydrophobicity and solubility to a polymer backbone. Furthermore, the bromine atom could be utilized for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

Mechanistic Investigation of Biomolecular Interactions in Model Systems

In Vitro Studies of Enzyme Inhibition Mechanisms

To understand how a compound may inhibit an enzyme, researchers typically perform a series of in vitro experiments. These studies are foundational in drug discovery and molecular pharmacology.

Characterization of Enzyme-Ligand Binding Kinetics (e.g., Km, Vmax, Ki)

This subsection would focus on quantifying the interaction between 6-Bromo-2-fluoro-3-isopropoxyphenol and a target enzyme. Key parameters that would be determined include:

K_m (Michaelis constant): Represents the substrate concentration at which the enzyme reaction rate is half of V_max. Changes in K_m in the presence of an inhibitor can indicate competitive inhibition.

V_max (Maximum velocity): The maximum rate of an enzyme-catalyzed reaction. A decrease in V_max is characteristic of non-competitive or uncompetitive inhibition.

K_i (Inhibition constant): Indicates the concentration of inhibitor required to decrease the maximal rate of the reaction by half. It is a measure of the inhibitor's potency.

A hypothetical data table for such an investigation would look like this:

Enzyme TargetInhibitor ConcentrationK_m (µM)V_max (µmol/min)K_i (nM)Type of Inhibition
Enzyme X0 nM (Control)10100--
Enzyme X50 nM2510045Competitive
Enzyme Y0 nM (Control)15120--
Enzyme Y50 nM156060Non-competitive

Identification of Specific Amino Acid Interactions and Catalytic Site Mapping

This research area would delve into the molecular details of the inhibitor-enzyme interaction. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking would be employed to:

Identify the specific amino acid residues within the enzyme's active or allosteric sites that form bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the inhibitor.

Map the precise location where the inhibitor binds, determining if it is within the catalytic site (orthosteric) or at a secondary site (allosteric).

Receptor Binding and Ligand-Target Selectivity Studies in Cell-Free or Isolated Systems

These studies are crucial for understanding how a compound interacts with specific receptors, which is a common mechanism of action for many drugs.

Determination of Binding Affinities (e.g., Kd, IC50, pKi)

Binding affinity assays quantify the strength of the interaction between a ligand (the compound) and its receptor. Common parameters measured include:

K_d (Dissociation constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower K_d signifies a higher binding affinity.

IC_50 (Half maximal inhibitory concentration): The concentration of an inhibitor that is required to inhibit a biological or biochemical function by 50%.

pK_i: The negative logarithm of the K_i value, often used for easier comparison of binding affinities.

A representative data table for binding affinities would be:

Receptor TargetLigandK_d (nM)IC_50 (nM)pK_i
Receptor ACompound X15257.60
Receptor BCompound X3505006.30
Receptor CCompound X>10,000>10,000<5.00

Investigation of Allosteric and Orthosteric Binding Sites

This subsection would explore the specific binding site of the compound on the receptor. Radioligand binding assays and functional assays would be used to determine if the compound:

Binds to the orthosteric site , the same site as the endogenous ligand, often leading to competitive antagonism.

Binds to an allosteric site , a distinct site on the receptor, which can modulate the receptor's affinity for the endogenous ligand or its signaling activity in a positive or negative manner.

Structure-Activity Relationship (SAR) Studies of Ligand-Receptor Interactions

SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. This helps in optimizing the lead compound to improve potency, selectivity, and other pharmacological properties. For this compound, this would involve modifying the bromo, fluoro, and isopropoxy groups and the phenol (B47542) core to observe the impact on receptor binding and functional activity.

A summary table for an SAR study might look like this:

CompoundR1 Group (Position 6)R2 Group (Position 2)R3 Group (Position 3)Binding Affinity (K_d, nM)
This compound -Br-F-O-iPrData Not Available
Analog 1-Cl-F-O-iPrData Not Available
Analog 2-Br-H-O-iPrData Not Available
Analog 3-Br-F-OHData Not Available

Without any available research, the biomolecular interactions of this compound remain uncharacterized. The framework provided above illustrates the established scientific approach that would be necessary to elucidate its potential as a bioactive molecule.

Mechanistic Aspects of Metabolic Transformations in Xenobiotic Systems

The investigation of how foreign compounds (xenobiotics) are processed by living organisms is a cornerstone of toxicology and pharmacology. This typically involves in vitro models to simulate and study metabolic pathways.

Identification of Metabolites and Biotransformation Pathways in Liver Microsomes or Skin Models

There are no available studies that have identified the metabolites of this compound. Research using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, or skin models, which are relevant for assessing dermal exposure, has not been reported for this compound. Consequently, its biotransformation pathways remain unelucidated.

Enzymatic Pathways (e.g., CYP, UGT, SULT) Involved in Compound Metabolism in Research Models

The specific enzymatic pathways responsible for the metabolism of this compound have not been identified. The roles of key phase I enzymes like the Cytochrome P450 (CYP) superfamily, or phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGT) and sulfotransferases (SULT), in the breakdown and clearance of this compound are currently unknown. Without experimental data, it is impossible to construct a metabolic map or to detail the enzymatic kinetics involved.

Emerging Research Frontiers and Methodological Advancements

Flow Chemistry Applications for Scalable Synthesis in Research

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like 6-Bromo-2-fluoro-3-isopropoxyphenol. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. The synthesis of fluorinated and halogenated phenols can be particularly well-suited to flow processes, which allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for managing potentially hazardous reactions and for optimizing the yield and purity of the final product.

The principles of "Flash Chemistry," which focus on rapid mixing and short residence times at non-cryogenic temperatures, can be applied to reactions involving organometallic intermediates that might be used in the synthesis of this compound derivatives. scispace.com For instance, a multi-step synthesis could be telescoped into a single continuous flow process, minimizing manual handling and purification steps. researchgate.net A hypothetical flow synthesis of a this compound derivative could involve the sequential introduction of reagents into a microreactor system, with each step optimized for maximum conversion and selectivity. This approach not only increases efficiency but also facilitates the production of larger quantities of the compound for further research and development. scispace.comresearchgate.net

Chemoinformatics and Artificial Intelligence in Compound Design and Reaction Prediction

Machine learning models, trained on vast databases of chemical reactions, can predict the most likely products of a given set of reactants and conditions. youtube.comacs.org This predictive power is invaluable for optimizing the synthesis of complex molecules. For example, a neural network could be trained to predict the optimal catalyst, solvent, and temperature for a cross-coupling reaction involving this compound. acs.org By leveraging these computational tools, chemists can reduce the number of trial-and-error experiments, saving time and resources.

AI ApplicationRelevance to this compoundPotential Impact
Retrosynthesis Prediction Proposing novel and efficient synthetic routes.Discovery of more economical and sustainable manufacturing processes.
Reaction Outcome Prediction Forecasting the products and yields of potential reactions.Reduced experimental workload and faster optimization of reaction conditions.
Compound Property Prediction Estimating the physicochemical and biological properties of derivatives.Accelerated discovery of new functional molecules.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and ensuring process control. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and X-ray absorption spectroscopy, provide a window into the reacting system, allowing for the identification of transient intermediates and the tracking of reactant and product concentrations over time. wikipedia.orgyoutube.comrsc.org

For the synthesis of this compound and its derivatives, in-situ IR spectroscopy can be used to follow the progress of key bond-forming events. wikipedia.org For example, in a reaction involving the introduction of the isopropoxy group, the disappearance of the starting material's hydroxyl stretch and the appearance of the ether C-O stretch in the IR spectrum would indicate the progression of the reaction. Similarly, X-ray absorption spectroscopy can provide valuable information about the electronic and geometric structure of metal catalysts used in cross-coupling reactions, helping to elucidate the catalytic cycle. rsc.org The use of such in-situ techniques is particularly powerful when combined with flow chemistry, enabling continuous monitoring and optimization of the reaction process. youtube.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For the synthesis and derivatization of this compound, several types of catalytic systems are of particular interest.

Nickel-catalyzed cross-coupling reactions offer a cost-effective and versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, the bromine atom on the phenol (B47542) ring can be a handle for Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups. nih.gov The development of new nickel catalysts with tailored ligands can lead to improved yields and functional group tolerance. nih.gov

Photoredox/nickel dual catalysis is an emerging area that allows for the activation of challenging bonds under mild conditions. chemrxiv.org This approach could be employed for the C-H functionalization of the aromatic ring or for cross-electrophile coupling reactions, expanding the range of possible derivatives of this compound. chemrxiv.orgthieme-connect.de The exploration of novel catalytic systems for the oxidative coupling of phenols also presents opportunities for creating dimeric structures or other complex architectures. nih.gov

Catalytic SystemPotential Application for this compoundAdvantages
Nickel Catalysis Suzuki-Miyaura cross-coupling at the bromine position.Cost-effective, versatile, good functional group tolerance. nih.gov
Photoredox/Nickel Dual Catalysis C-H functionalization, cross-electrophile coupling.Mild reaction conditions, activation of strong bonds. chemrxiv.org
Asymmetric Catalysis Enantioselective synthesis of chiral derivatives.Access to stereochemically defined molecules. rsc.org

Integration of High-Throughput Experimentation in Research Design

High-throughput experimentation (HTE) has become an indispensable tool for accelerating chemical research by allowing for the rapid screening of a large number of reaction conditions in parallel. nih.gov This approach is particularly well-suited for the optimization of complex reactions, such as those involved in the synthesis of functionalized molecules like this compound. researchgate.net

In the context of synthesizing derivatives of this compound, HTE can be used to screen libraries of catalysts, ligands, bases, and solvents to identify the optimal conditions for a particular transformation. nih.govnih.gov For example, a 24-well or 96-well plate format can be used to quickly evaluate a wide range of palladium or nickel catalysts for a cross-coupling reaction. nih.govsigmaaldrich.com The results of these screens can be rapidly analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), providing a wealth of data to guide further optimization. nih.gov The integration of HTE with automated synthesis platforms and data analysis pipelines further enhances the efficiency of the research and development process. nih.govmdpi.com

HTE ComponentApplication in this compound ResearchBenefit
Parallel Reaction Screening Optimization of cross-coupling, etherification, or other functionalization reactions.Rapid identification of optimal reaction conditions. nih.gov
Catalyst and Reagent Libraries Discovery of novel and more efficient catalytic systems.Access to a broader chemical space and improved reaction outcomes. researchgate.net
Automated Analysis High-speed analysis of reaction outcomes using LC-MS or other techniques.Faster data acquisition and decision-making. nih.gov

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-2-fluoro-3-isopropoxyphenol?

Answer:
The synthesis typically involves sequential functionalization of a phenol precursor. A common method starts with 2-fluoro-3-isopropoxyphenol , which undergoes electrophilic bromination using bromine or a brominating agent (e.g., AlBr₃) in a halogenated solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions. Reaction monitoring via TLC or HPLC is critical to ensure regioselective substitution at the 6-position . Purification often employs column chromatography or recrystallization. Industrial-scale synthesis may use flow reactors for improved yield and reproducibility .

Advanced: How can regioselectivity challenges during electrophilic bromination be addressed?

Answer:
Regioselectivity is influenced by electronic and steric effects. The isopropoxy group at the 3-position directs bromination to the para position (6-position) via electron-donating effects, but steric hindrance may reduce yield. Strategies include:

  • Temperature control : Lower temperatures (e.g., 0°C) favor kinetic control, enhancing para-substitution .
  • Catalyst optimization : Lewis acids like FeCl₃ or AlBr₃ can modulate reactivity .
  • Precursor modification : Protecting the hydroxyl group (e.g., as a methyl ether) before bromination may improve selectivity, followed by deprotection .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., coupling constants for fluorine and bromine effects). The isopropoxy group’s split signals (~δ 1.3 ppm for CH₃ and δ 4.5 ppm for OCH) are key markers .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) and isotopic patterns from bromine .
  • FT-IR : To identify phenolic O-H stretches (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹) .

Advanced: How do steric and electronic effects of substituents influence cross-coupling reactions?

Answer:
The isopropoxy group introduces steric bulk, which can hinder coupling reactions (e.g., Suzuki-Miyaura). Mitigation strategies include:

  • Pre-functionalization : Converting the phenol to a boronic acid derivative (e.g., 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid) for improved reactivity .
  • Catalyst selection : Bulky ligands (e.g., SPhos) enhance turnover in Pd-catalyzed reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Basic: What are the key stability considerations for this compound?

Answer:

  • Storage : Store at 0–6°C under inert atmosphere (argon) to prevent oxidation or hydrolysis of the phenol group .
  • Light sensitivity : Amber glassware is recommended to avoid photodegradation of the bromine-fluorine bond .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures degradation products (e.g., dehalogenated byproducts) are detected .

Advanced: How can computational modeling predict reactivity in derivatization reactions?

Answer:

  • DFT calculations : To map electron density (e.g., Fukui indices) and identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics : Simulate steric interactions between the isopropoxy group and catalysts in cross-coupling reactions .
  • SAR studies : Compare with analogs (e.g., 6-Bromo-2-chloro-3-fluorophenol) to model substituent effects on solubility and reactivity .

Basic: What are common impurities in synthesized batches, and how are they resolved?

Answer:

  • Di-brominated byproducts : Arise from over-bromination; mitigated by stoichiometric control of Br₂ (1.05 equiv) .
  • Dehalogenation products : Formed under acidic conditions; neutral pH during workup minimizes this .
  • Purification : Use preparative HPLC with a gradient elution (water:acetonitrile 70:30 to 50:50) to separate impurities .

Advanced: What methodologies resolve contradictions in reported physicochemical data (e.g., melting points)?

Answer:
Discrepancies often arise from polymorphic forms or hydration states. Approaches include:

  • DSC/TGA : To characterize thermal behavior and identify polymorphs .
  • XRPD : Compare diffraction patterns with literature data .
  • Standardized protocols : Reproduce synthesis/purification under controlled humidity and temperature .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:
It serves as a building block for:

  • Kinase inhibitors : The bromine-fluorine motif enhances binding to ATP pockets .
  • Antibacterial agents : Phenolic derivatives exhibit activity against Gram-positive pathogens .
  • Prodrug design : The isopropoxy group can be enzymatically cleaved in vivo .

Advanced: What strategies optimize yields in multi-step syntheses involving this compound?

Answer:

  • One-pot reactions : Combine bromination and protection/deprotection steps to reduce intermediates .
  • Flow chemistry : Enhances heat/mass transfer for exothermic bromination steps .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, catalyst loading) .

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